molecular formula C13H9BrCl2O2S B6195841 (4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate CAS No. 2680529-39-7

(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B6195841
CAS No.: 2680529-39-7
M. Wt: 380.1
InChI Key:
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Description

(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a dichlorothiophenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of (4-bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromophenyl and dichlorothiophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
  • (4-fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
  • (4-methylphenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate

Uniqueness

(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of bromophenyl and dichlorothiophenyl groups provides a distinct chemical profile that can be leveraged in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate' involves the reaction of 4-bromobenzyl chloride with 2-(2,5-dichlorothiophen-3-yl)acetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromobenzyl chloride", "2-(2,5-dichlorothiophen-3-yl)acetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(2,5-dichlorothiophen-3-yl)acetic acid in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir until the acid is completely deprotonated.", "Step 3: Add 4-bromobenzyl chloride to the solution and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

2680529-39-7

Molecular Formula

C13H9BrCl2O2S

Molecular Weight

380.1

Purity

95

Origin of Product

United States

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